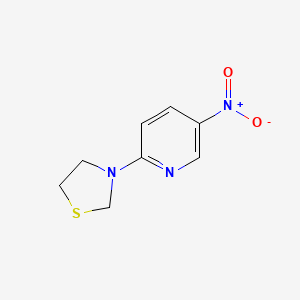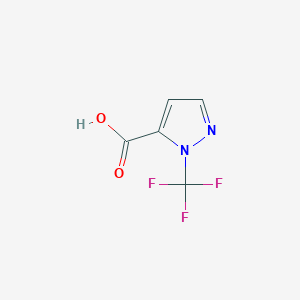
2-(Trifluoromethyl)pyrazole-3-carboxylic acid
Descripción general
Descripción
“2-(Trifluoromethyl)pyrazole-3-carboxylic acid” is a heterocyclic compound . It is a pyrazole derivative, which is a class of compounds that contain a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(Trifluoromethyl)pyrazole-3-carboxylic acid”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . An improved synthesis technology was studied, where the compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Chemical Reactions Analysis
Pyrazoles, including “2-(Trifluoromethyl)pyrazole-3-carboxylic acid”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo alkylation with alkyl iodides to afford the N-alkyl pyrazoles .Aplicaciones Científicas De Investigación
Agrochemical Industry
2-(Trifluoromethyl)pyrazole-3-carboxylic acid: and its derivatives are extensively used in the agrochemical industry. The trifluoromethyl group enhances the biological activity of agrochemicals, making them more effective in protecting crops from pests. Over 50% of pesticides introduced in the last two decades contain fluorinated compounds, with many featuring the trifluoromethyl group .
Pharmaceutical Development
This compound plays a crucial role in pharmaceuticals, where the trifluoromethyl group is a common motif in FDA-approved drugs. It contributes to the pharmacological activity of drugs, with several trifluoromethyl group-containing drugs approved for various diseases and disorders over the past 20 years .
Biological and Pharmacological Research
The pyrazole ring, a component of 2-(Trifluoromethyl)pyrazole-3-carboxylic acid , is associated with a wide range of biological activities. It has been studied for its potential in treating conditions such as cancer, inflammation, microbial infections, and neurological disorders .
Dye and Pigment Industry
In the dye and pigment industry, derivatives of 2-(Trifluoromethyl)pyrazole-3-carboxylic acid are used to synthesize bifunctional reactive dyes. These dyes exhibit strong color strength, lightfastness, and other desirable properties for textile applications .
Synthesis of Bioactive Molecules
The pyrazole scaffold is integral to synthesizing a variety of bioactive molecules. It exhibits antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties, making it a versatile component in drug discovery .
Safety and Hazards
Direcciones Futuras
Pyrazoles, including “2-(Trifluoromethyl)pyrazole-3-carboxylic acid”, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Their wide range of applications suggests a promising future in various fields of science.
Mecanismo De Acción
Target of Action
For instance, indole derivatives, which share a similar heterocyclic structure with pyrazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
For example, some pyrazole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some pyrazole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Action Environment
The reaction conditions for the synthesis of certain pyrazole derivatives have been studied .
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)10-3(4(11)12)1-2-9-10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDUQRFWVVQTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrazole-3-carboxylic acid | |
CAS RN |
2090733-07-4 | |
| Record name | 1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





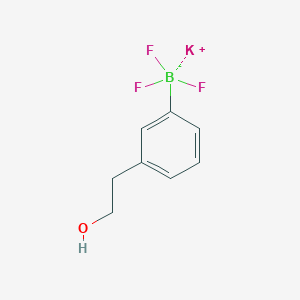
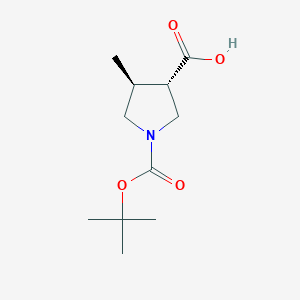
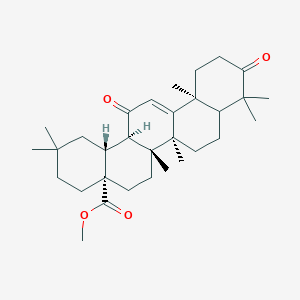

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
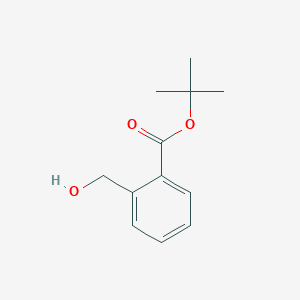
![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)
